2-(Azetidin-3-yl)pyrimidine hydrochloride
Description
Significance of Azetidine (B1206935) Scaffolds in Contemporary Organic Synthesis
Azetidines, which are four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial building blocks in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their utility is largely dictated by a considerable inherent ring strain of approximately 25.4 kcal/mol. rsc.org This strain is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, rendering azetidines stable enough for practical handling while being primed for unique reactivity under appropriate conditions. rsc.orgrsc.org
This "strain-release" potential allows for diverse chemical transformations and functionalizations that are otherwise difficult to achieve. rsc.org Furthermore, the rigid, three-dimensional structure of the azetidine scaffold is a highly desirable feature in drug discovery. nih.gov By imparting conformational constraint, the azetidine ring can lead to higher binding affinity and selectivity for biological targets. Consequently, this moiety is found in a number of bioactive molecules and natural products, where it contributes to their pharmacological profiles. rsc.orgnih.gov Despite historical challenges in their synthesis, recent advancements have provided more efficient routes to construct functionalized azetidines, expanding their application in creating complex molecular structures. nih.govresearchgate.net
Foundational Role of Pyrimidine (B1678525) Cores in Heterocyclic Chemistry
The pyrimidine ring is a cornerstone of heterocyclic chemistry, most notably forming the structural basis for the nucleobases uracil, thymine, and cytosine in RNA and DNA. nih.govjacsdirectory.com This fundamental role in biological systems has established the pyrimidine nucleus as a "privileged scaffold" in medicinal chemistry. nih.gov Heterocyclic compounds featuring a pyrimidine core are of immense interest due to their demonstrated potential as therapeutic agents. nih.gov
The pyrimidine structure is synthetically versatile and can be readily modified at several positions, allowing chemists to create large libraries of derivatives for biological screening. nbinno.commdpi.com Its ability to form hydrogen bonds and serve as a bioisostere for other aromatic systems enables interaction with a wide array of biological targets, often enhancing both the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov As a result, pyrimidine derivatives have been successfully developed into drugs with a broad spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory applications. nih.govgsconlinepress.com The prevalence of this scaffold in FDA-approved drugs underscores its continuing importance in the development of new medicines. nih.gov
Rationale for the Integrated Study of 2-(Azetidin-3-yl)pyrimidine (B12092468) Hydrochloride Systems
The strategic combination of an azetidine ring and a pyrimidine core within a single molecule, such as 2-(Azetidin-3-yl)pyrimidine hydrochloride, is driven by a well-established principle in medicinal chemistry: molecular hybridization. This approach seeks to merge two distinct pharmacophores to create a new chemical entity with potentially synergistic or novel biological activities.
The rationale for studying this integrated system is multifaceted. The azetidine moiety introduces a rigid, three-dimensional structural element, which can precisely orient the pyrimidine core for optimal interaction with a biological target. nih.gov This conformational rigidity can reduce the entropic penalty upon binding, potentially leading to enhanced potency. Meanwhile, the pyrimidine component serves as a proven bioactive scaffold, known to interact with a multitude of enzymes and receptors. nih.govnih.gov The hydrochloride salt form is typically employed to improve the compound's solubility and stability for research and development purposes. The synthesis of such hybrid molecules allows researchers to explore new chemical space and investigate structure-activity relationships that would not be accessible from either fragment alone. researchgate.net
Current Research Landscape and Future Directions for Azetidine-Pyrimidine Compounds
The current research landscape for azetidine-pyrimidine compounds is focused on the synthesis of novel derivatives and the exploration of their therapeutic potential. researchgate.net Scientists are developing new synthetic methodologies to efficiently create libraries of these hybrid molecules with diverse substitutions. acs.orgnih.gov These compounds are being investigated for a range of applications, leveraging the known biological activities of the parent scaffolds, particularly in areas like oncology and infectious diseases. gsconlinepress.comlifechemicals.com
Future research is expected to delve deeper into the specific biological targets of these compounds. The development of more complex, three-dimensional molecules is a growing trend in drug discovery, aimed at addressing challenging targets and overcoming drug resistance. numberanalytics.com Azetidine-pyrimidine systems are well-positioned within this trend. Further exploration may also involve their use as chemical probes to study biological processes or as key intermediates in the synthesis of more complex heterocyclic systems. rsc.org The continued advancement in synthetic methods will be crucial for unlocking the full potential of this promising class of compounds. mdpi.com
Chemical and Physical Properties of this compound
Below is a table summarizing the key computed and experimental properties of the compound.
| Property | Value |
| CAS Number | 1255306-29-6 |
| Molecular Formula | C₇H₁₀ClN₃ |
| Molecular Weight | 171.63 g/mol |
| InChIKey | KSRKVXZNSXUWFA-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)C2=NC=CC=N2.Cl |
| Appearance | Solid |
| Topological Polar Surface Area | 37.8 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem and other chemical databases. sigmaaldrich.comguidechem.com
Synthetic Routes to this compound and Structurally Related Compounds
The synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry, involves the strategic construction of its two core components: the azetidine and pyrimidine rings. This article delves into the established and advanced synthetic methodologies for assembling these crucial heterocyclic systems, providing a detailed overview of the chemical strategies employed in the creation of the title compound and its analogues.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(azetidin-3-yl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-9-7(10-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRKVXZNSXUWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 2 Azetidin 3 Yl Pyrimidine Hydrochloride Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For compounds like 2-(Azetidin-3-yl)pyrimidine (B12092468), a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous structural assignment.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The spectrum of 2-(Azetidin-3-yl)pyrimidine is expected to show characteristic signals for both the pyrimidine (B1678525) and azetidine (B1206935) ring systems.
The pyrimidine ring protons typically appear in the aromatic region of the spectrum. The H5 proton is anticipated to resonate as a triplet, coupled to the adjacent H4 and H6 protons. The H4 and H6 protons, being chemically equivalent in an unsubstituted pyrimidine ring, would appear as a doublet coupled to the H5 proton.
The azetidine ring protons represent a more complex spin system. The methine proton at the C3 position (H3), being attached to the carbon that links the two ring systems, is expected to appear as a multiplet, often a pentet, due to coupling with the four adjacent methylene (B1212753) protons on C2 and C4. The methylene protons (H2 and H4) are diastereotopic and would likely appear as complex multiplets. The hydrochloride salt form can lead to protonation of the azetidine nitrogen, further influencing the chemical shifts of adjacent protons.
Below is a table of expected ¹H NMR chemical shifts and multiplicities for the core structure, based on data from analogous 2-substituted pyrimidines and 3-substituted azetidines. ipb.ptnih.govchemicalbook.com
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine H4, H6 | ~8.7 | Doublet (d) | J ≈ 4.9 Hz |
| Pyrimidine H5 | ~7.3 | Triplet (t) | J ≈ 4.9 Hz |
| Azetidine H3 | ~4.0 - 4.5 | Multiplet (m) or Pentet | - |
| Azetidine H2, H4 | ~4.2 - 4.7 | Multiplet (m) | - |
Note: Data are representative and estimated based on analogous structures. Actual values can vary with solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., hybridization, attachment to electronegative atoms).
For 2-(Azetidin-3-yl)pyrimidine, the pyrimidine carbons are expected to resonate at lower field (higher ppm) due to their aromatic and electron-deficient nature. The C2 carbon, directly attached to the electronegative nitrogen atoms and the azetidine ring, would be the most downfield of the pyrimidine signals. The azetidine carbons will appear at a higher field (lower ppm) as they are sp³-hybridized. The C3 methine carbon will be shifted downfield relative to the C2/C4 methylene carbons due to its substitution.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrimidine C2 | ~165 - 170 |
| Pyrimidine C4, C6 | ~157 - 160 |
| Pyrimidine C5 | ~120 - 125 |
| Azetidine C3 | ~35 - 40 |
| Azetidine C2, C4 | ~50 - 55 |
Note: Data are representative and estimated based on analogous structures. Actual values can vary with solvent and concentration. ipb.ptchemicalbook.com
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the azetidine and pyrimidine rings.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For 2-(Azetidin-3-yl)pyrimidine, COSY would show correlations between the H4/H6 and H5 protons of the pyrimidine ring, and within the azetidine ring, between the H3 proton and the H2/H4 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., pyrimidine H5 to C5; azetidine H3 to C3).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high precision (typically to within 0.001 atomic mass units). This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For 2-(Azetidin-3-yl)pyrimidine (free base formula: C₇H₉N₃), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ to the calculated theoretical mass.
| Ion | Elemental Formula | Calculated Exact Mass |
| [M+H]⁺ | [C₇H₁₀N₃]⁺ | 136.0875 |
The observation of an ion with an m/z value matching the calculated exact mass provides unequivocal evidence for the compound's molecular formula.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like 2-(Azetidin-3-yl)pyrimidine hydrochloride. In ESI-MS, the primary ion observed is typically the protonated molecule, [M+H]⁺.
Further structural information can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the molecule's structure. A plausible fragmentation pathway for protonated 2-(Azetidin-3-yl)pyrimidine would likely involve the cleavage of the strained azetidine ring or the bond connecting the two rings. nih.govnih.gov
Proposed key fragmentation pathways and expected fragment ions are listed below.
| m/z of Fragment | Proposed Loss | Proposed Fragment Structure |
| 108.07 | Loss of Ethylene (C₂H₄) | Protonated 2-(azirin-2-yl)pyrimidine or isomer |
| 81.04 | Loss of Azetidine Ring Fragment (C₃H₅N) | Protonated Pyrimidine Cation |
| 55.04 | Loss of Pyrimidine Ring Fragment (C₄H₃N₂) | Protonated Azetidine Cation |
Analysis of these fragmentation patterns allows for the confirmation of the connectivity and identity of the different structural subunits within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule. For this compound, the IR spectrum provides definitive evidence for the presence of the key azetidine and pyrimidine rings, as well as the hydrochloride salt form.
Table 1: Typical Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Azetidinium Ion | N-H⁺ Stretch | 2700 - 3000 | Broad, Strong |
| Pyrimidine & Azetidine | C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 | Medium to Sharp |
| Pyrimidine Ring | C=N and C=C Stretch | 1400 - 1650 | Multiple Sharp Bands |
| Azetidine Ring | CH₂ Scissoring | ~1450 | Medium |
| Pyrimidine & Azetidine | C-N Stretch | 1200 - 1350 | Medium to Strong |
Elemental Analysis for Compositional Verification
The experimental values obtained from combustion analysis are compared against these theoretical values. A close agreement between the experimental and calculated percentages, typically within a ±0.4% tolerance, is widely accepted by scientific journals as strong evidence of the compound's compositional purity. nih.govresearchgate.net Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Table 2: Elemental Composition Data for this compound (C₇H₁₀ClN₃)
| Element | Theoretical % | Acceptable Experimental Range (±0.4%) |
|---|---|---|
| Carbon (C) | 48.99% | 48.59% - 49.39% |
| Hydrogen (H) | 5.88% | 5.48% - 6.28% |
| Chlorine (Cl) | 20.65% | 20.25% - 21.05% |
X-ray Diffraction (XRD) for Solid-State Structural Determination
Furthermore, the analysis reveals the specific location of the proton and the chloride counter-ion, confirming which nitrogen atom is protonated to form the salt. nih.gov The data also elucidates the packing arrangement of the molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds between the azetidinium N-H⁺ group and the chloride ion or pyrimidine nitrogen atoms. This detailed structural information is invaluable for understanding the compound's physicochemical properties.
Table 3: Representative Crystallographic Data for a Heterocyclic Hydrochloride Salt
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.068 |
| b (Å) | 8.083 |
| c (Å) | 12.130 |
| β (°) | 102.08 |
| Volume (ų) | 677.8 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.675 |
Note: This data is illustrative and based on a similar small molecule hydrochloride salt. nih.gov
Chromatographic Methods for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying each component in a mixture. nih.gov For assessing the purity of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system.
The separation occurs on a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. researchgate.net As the mobile phase flows through the column, the compound and any impurities are separated based on their differential partitioning between the two phases. A UV detector is commonly used to monitor the column effluent, as the pyrimidine ring possesses a strong chromophore. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥98% is often required for research and development compounds.
Table 4: Typical HPLC Method Parameters and Purity Data
| Parameter | Condition |
|---|---|
| Chromatographic System | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Example Purity Result | |
| Retention Time of Main Peak | 4.52 minutes |
| Peak Area % of Main Peak | 99.6% |
| Impurity 1 (Retention Time) | 3.15 minutes (0.2%) |
Reactivity and Derivatization Strategies for 2 Azetidin 3 Yl Pyrimidine Hydrochloride Frameworks
Chemical Transformations of the Azetidine (B1206935) Ring System
The significant ring strain inherent in the azetidine ring (approximately 25.4 kcal/mol) is a primary driver of its reactivity. rsc.orgrsc.org This strain, while rendering the ring more reactive than its five- or six-membered counterparts like pyrrolidine, still allows for a degree of stability that makes it a valuable motif in medicinal chemistry. rsc.orgscispace.com Transformations of the azetidine portion of the 2-(azetidin-3-yl)pyrimidine (B12092468) framework can be categorized into nucleophilic reactions, ring-opening and rearrangement pathways, and derivatization at its nitrogen and carbon atoms.
The azetidine ring can act as an electrophile, particularly after activation of the ring nitrogen. Nucleophilic attack on the carbon atoms of the azetidine ring often leads to ring-opening, a reaction driven by the release of ring strain. acs.org However, direct nucleophilic substitution at the carbon positions is also possible under specific conditions.
For a 3-substituted azetidine like the title compound, nucleophilic attack would primarily occur at the C2 and C4 positions. The regioselectivity of this attack is influenced by both steric and electronic factors. Most reported methods for nucleophilic ring-opening of azetidines necessitate activation by Lewis or Brønsted acids to facilitate the initial cleavage of a C-N bond. acs.org
Direct substitution on the azetidine carbon without ring cleavage is less common but can be achieved. For instance, the synthesis of 3-aryl-3-sulfanyl azetidines from azetidin-3-ols can be accomplished via an iron-catalyzed thiol alkylation, proceeding through an azetidine carbocation intermediate. ijcsrr.org This suggests that functionalization at the C3 position is feasible if a suitable leaving group is present or can be generated in situ.
Ring-opening reactions are a characteristic feature of azetidine chemistry, providing a pathway to generate linear, functionalized amine derivatives. acs.org These reactions can be initiated by various reagents and conditions. Intramolecular ring-opening of azetidines can occur under both transition-metal-free conditions, often facilitated by a mild base, and under acid catalysis. acs.org The nature of the substituent on the azetidine nitrogen significantly influences the propensity for ring-opening. acs.org
Acid-catalyzed rearrangements represent another important transformation pathway. A notable example is the novel rearrangement of 3-hydroxyazetidines, which, through a Ritter-initiated cascade, yields highly substituted 2-oxazolines. durham.ac.ukworktribe.comnih.gov This process involves the formation of a carbocation at the C3 position, followed by intramolecular attack by a nitrile and subsequent ring expansion and rearrangement, driven by the release of the azetidine ring strain. durham.ac.uk
Ring expansion reactions can also be achieved through other mechanisms. For instance, the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines can lead to a formal [3+1] ring expansion to produce highly substituted methylene azetidines. scispace.comresearchgate.net Similarly, rhodium-catalyzed domino conjugate addition/C-C cleavage of 2-(azetidin-3-ylidene)acetates can afford unsaturated γ-aminobutyric acids. thieme-connect.de
| Reaction Type | Initiating Conditions/Reagents | Resulting Structure | Driving Force |
| Nucleophilic Ring-Opening | Lewis/Brønsted Acids, Strong Nucleophiles | Functionalized Linear Amines | Release of Ring Strain |
| Acid-Catalyzed Rearrangement | H₂SO₄, Nitrile | Substituted 2-Oxazolines | Ring Strain, Carbocation Stability |
| [3+1] Ring Expansion | Rhodium Carbene | Substituted Methylene Azetidines | Ylide formation, Strain Release |
| Intramolecular Ring-Opening | Mild Base (e.g., Cs₂CO₃) | Fused Heterocycles | Proximity of Nucleophile |
The secondary amine of the azetidine ring in 2-(azetidin-3-yl)pyrimidine hydrochloride is a prime site for derivatization. N-alkylation can be readily achieved using various alkylating agents. For instance, the nitrogen of the azetidine ring can be functionalized through reductive amination or simple alkylation reactions. nih.gov Protection of the nitrogen, often with a tert-butyloxycarbonyl (Boc) group, is a common strategy to modulate its reactivity and prevent unwanted side reactions during the functionalization of other parts of the molecule. nih.gov
Functionalization at the carbon positions of the azetidine ring allows for the introduction of diverse substituents. The synthesis of 3-substituted azetidines can be achieved through various routes, including the alkylation of primary amines with appropriately substituted 1,3-dipole precursors. researchgate.net In the context of the 2-(azetidin-3-yl)pyrimidine framework, the existing pyrimidine (B1678525) moiety at C3 directs further functionalization. Modification of this substituent is generally not straightforward without altering the pyrimidine ring itself. However, derivatization at C2 or C4 could be envisioned, for example, through deprotonation-alkylation sequences, particularly if the nitrogen is appropriately protected. thieme-connect.de
Chemical Transformations of the Pyrimidine Heterocycle
The pyrimidine ring is characterized as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This electronic nature makes it susceptible to nucleophilic attack but resistant to electrophilic substitution unless activating groups are present. researchgate.net
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. researchgate.net The reaction, when it does occur, preferentially takes place at the C-5 position, which is the least electron-deficient carbon atom. acs.orgacs.org The presence of electron-donating groups, such as amino or hydroxyl groups, on the pyrimidine ring can activate it towards electrophilic attack.
Common electrophilic substitution reactions include halogenation and nitration. For instance, halogenation of pyrazolo[1,5-a]pyrimidines can be achieved regioselectively at the C3 position (analogous to the C5 position in pyrimidine) using hypervalent iodine(III) reagents under aqueous conditions. researchgate.net Nitration of 2-aminopyrimidine (B69317) typically yields the 5-nitro derivative as the major product, although the reaction conditions need to be carefully controlled. acs.org Similarly, nitration of 2-substituted pyrimidine-4,6-diones occurs at the 5-position. mdpi.com
| Electrophilic Reaction | Typical Reagents | Position of Substitution | Requirement |
| Halogenation | Potassium Halides / PIDA | C-5 | Activating groups may be needed |
| Nitration | HNO₃ / H₂SO₄ | C-5 | Activating groups enhance reactivity |
In contrast to its reluctance towards electrophilic attack, the pyrimidine ring readily undergoes nucleophilic aromatic substitution (SNAr). wuxiapptec.comnih.gov The electron-deficient nature of the ring facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. The presence of a good leaving group, such as a halide, at these positions is crucial for the reaction to proceed.
The amination of 2-chloropyrimidines is a well-documented and efficient SNAr reaction. researchgate.netresearchgate.net A wide variety of amine nucleophiles, including primary and secondary amines, can displace the chloride at the C2 position, often without the need for a transition-metal catalyst. researchgate.net In the case of 2,4-dichloropyrimidines, SNAr reactions are highly regioselective, with substitution typically favoring the C4 position, although this can be influenced by substituents on the ring and the nature of the nucleophile. nih.gov The reaction of 2-chloropyrimidine (B141910) with N-heterocyclic nucleophiles, such as azetidine itself, would be a direct method to form the 2-(azetidin-3-yl)pyrimidine scaffold. This highlights that the reverse reaction, cleavage of the C-N bond between the two rings via SNAr, would be challenging unless the pyrimidine ring is further activated or the azetidine nitrogen is made into a better leaving group.
Functionalization and Modification of Pyrimidine Carbon and Nitrogen Atoms
The pyrimidine ring within the 2-(Azetidin-3-yl)pyrimidine framework is an electron-deficient heterocycle, which largely dictates its reactivity. This electronic character makes the ring susceptible to nucleophilic attack, particularly when substituted with leaving groups, and enables a variety of C-H functionalization strategies.
Modification of the pyrimidine moiety can be achieved through several established and emerging synthetic methods. Nucleophilic aromatic substitution (SNAr) is a common approach, especially when starting with halogenated pyrimidine precursors. The reactivity of different positions on the pyrimidine ring towards nucleophiles generally follows the order C-4 > C-6 > C-2, allowing for selective functionalization. researchgate.net
More advanced techniques focus on the direct C-H functionalization of the pyrimidine ring, which avoids the need for pre-installed leaving groups. A notable strategy involves the C2-selective amination of pyrimidines. nih.govresearchgate.net This method proceeds through the formation of pyrimidinyl iminium salt intermediates, which can then be converted into various amine products. nih.govresearchgate.net This approach is compatible with a range of sensitive functional groups and provides a direct route to 2-aminopyrimidine derivatives, a prevalent motif in bioactive molecules. nih.gov
Further modifications can include the introduction of substituents at the C-5 position or the alteration of groups attached to the ring. For instance, studies on related pyrimidine derivatives have shown the successful introduction of amino groups at C-5 and thiomethyl groups at C-2 to modulate the molecule's properties. nih.gov
| Reaction Type | Target Position(s) | Typical Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C-2, C-4, C-6 (on halopyrimidines) | Amines, Alkoxides, Thiolates | Amino, Alkoxy, Thioether | researchgate.net |
| C-H Amination | C-2 | In situ generated imidoyl chlorides, aqueous ammonia | Primary or Substituted Amines | nih.govresearchgate.net |
| Substitution | C-2 | Thiomethylation reagents | Thiomethyl | nih.gov |
| Substitution | C-5 | Amination reagents | Amino | nih.gov |
Regioselective and Stereoselective Derivatization of 2-(Azetidin-3-yl)pyrimidine Derivatives
Achieving control over the specific site (regioselectivity) and three-dimensional orientation (stereoselectivity) of new functional groups is crucial for synthesizing complex and well-defined molecules. In the context of 2-(azetidin-3-yl)pyrimidine derivatives, these strategies can be applied to either the azetidine or the pyrimidine ring.
Regioselectivity: The functionalization of derivatives can be precisely directed by the choice of substituents on the azetidine nitrogen. In studies on 2-arylazetidines, the N-substituent was found to act as a powerful directing group in lithiation reactions. rsc.org An N-alkyl group, for example, can direct metallation to the ortho-position of an adjacent aryl ring, whereas an N-Boc (tert-butyloxycarbonyl) protecting group can switch the selectivity to favor lithiation at the α-benzylic position. rsc.org This principle of using N-substituents to control the site of reaction is a key strategy for the regioselective derivatization of the broader framework. Furthermore, as mentioned previously, the inherent electronic properties of the pyrimidine ring lead to regioselective nucleophilic attack, preferentially occurring at the C-4 position over the C-2 position. researchgate.net
Stereoselectivity: The synthesis of enantiomerically pure azetidine derivatives is of significant interest. Gold-catalyzed reactions have provided a pathway for the stereoselective synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov These chiral ketones are versatile intermediates that can be further elaborated to install desired stereochemistry in the final azetidine-pyrimidine adduct. Another advanced method involves a stereoselective [3+1] ring expansion of methylene aziridines using rhodium-bound carbenes. nih.gov This reaction proceeds through a cascade that efficiently transfers chirality from the starting material to the resulting highly substituted azetidine product. nih.gov
| Control Type | Methodology | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Regioselective | Directed Lithiation | N-substituent on azetidine ring (e.g., N-Alkyl vs. N-Boc) | Switches reaction site on an adjacent aryl ring | rsc.org |
| Regioselective | Nucleophilic Substitution | Inherent electronics of pyrimidine ring | Preferential attack at C-4 over C-2 | researchgate.net |
| Stereoselective | Gold-Catalyzed Oxidative Cyclization | Use of chiral N-propargylsulfonamides | Formation of chiral azetidin-3-ones | nih.gov |
| Stereoselective | [3+1] Ring Expansion | Chirality transfer from methylene aziridine (B145994) substrate | Highly substituted, chiral methylene azetidines | nih.gov |
Photochemical Reactivity and Transformations of Azetidine-Pyrimidine Adducts
Photochemistry offers unique reaction pathways for the synthesis and transformation of complex heterocyclic systems that are often inaccessible through traditional thermal methods. The azetidine-pyrimidine scaffold can engage in several photochemical reactions, leading to novel and structurally complex products.
One of the most direct photochemical routes to functionalized azetidines is the aza Paternò-Büchi reaction, which is a [2+2] cycloaddition between an imine and an alkene. nih.gov The development of visible-light-mediated versions of this reaction has overcome previous limitations, such as the tendency for the excited imine to undergo unproductive decay pathways. nih.gov By using a suitable photocatalyst, this transformation provides a mild and efficient method for constructing bicyclic systems containing the azetidine ring. nih.govresearchgate.net
Another significant photochemical transformation involves the 4π electrocyclization of dihydropyridine-type structures to form highly strained, bicyclic "Dewar heterocycles". nottingham.ac.ukresearchgate.net Upon photoirradiation, the conjugated diene system of a 1,2-dihydropyridine analog can undergo a conrotatory ring closure to yield a 2-azabicyclo[2.2.0]hexane structure, which contains an azetidine ring fused to a cyclobutene. researchgate.net This type of transformation could be applied to partially reduced pyrimidine-azetidine adducts to generate unique, cage-like molecular architectures.
| Reaction Name/Type | Reactants | Key Conditions | Product Description | Reference |
|---|---|---|---|---|
| Aza Paternò-Büchi Reaction | Imine and Alkene | Visible light, Photocatalyst | [2+2] cycloaddition to form a functionalized azetidine ring | nih.govresearchgate.net |
| 4π Electrocyclization | 1,2-Dihydropyridine derivative | Photoirradiation (UV light) | Forms a strained bicyclic "Dewar heterocycle" containing an azetidine | nottingham.ac.ukresearchgate.net |
Q & A
Q. What are the recommended synthetic routes for 2-(azetidin-3-yl)pyrimidine hydrochloride, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, azetidine derivatives can react with halogenated pyrimidines under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) . Key factors affecting yield include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for regioselective coupling.
- Solvent system : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
- Temperature : 80–100°C for 12–24 hours to ensure completion.
Evidence from similar compounds suggests yields range from 45% to 75%, depending on substituent steric effects .
Q. How should researchers validate the purity of this compound?
Purity validation requires orthogonal analytical methods:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm; retention times should align with reference standards .
- NMR : Confirm the absence of residual solvents (e.g., DMSO) and byproducts. The azetidine ring protons (δ 3.5–4.0 ppm) and pyrimidine protons (δ 8.0–8.5 ppm) are diagnostic .
- Mass spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., 195.6 g/mol for the free base) .
Advanced Research Questions
Q. How can conflicting spectral data from different studies be resolved?
Discrepancies in NMR or MS data may arise from solvation states or counterion interactions. Mitigation strategies include:
- Standardizing solvent systems : Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
- Counterion analysis : Use ion chromatography to verify HCl stoichiometry, as excess HCl can alter protonation states .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in peak assignments .
Q. What strategies optimize the regioselectivity of functionalizing the pyrimidine ring?
Regioselective modifications require careful control of electronic and steric factors:
- Directed metalation : Use directing groups (e.g., amino or halide substituents) to guide cross-coupling at specific positions .
- Microwave-assisted synthesis : Enhances reaction kinetics, reducing side-product formation in heterocyclic substitutions (e.g., 2-position vs. 4-position reactivity) .
- Computational modeling : DFT calculations predict reactive sites based on frontier molecular orbitals (e.g., nucleophilic attack at electron-deficient pyrimidine carbons) .
Q. How does the azetidine ring’s conformation influence biological activity in target binding studies?
The azetidine ring’s puckered conformation can enhance binding to rigid enzyme pockets (e.g., kinases or GPCRs). Key considerations include:
- Ring strain : Azetidine’s smaller ring size increases strain, favoring specific binding poses over larger rings (e.g., pyrrolidine).
- Salt bridge formation : The hydrochloride counterion stabilizes interactions with negatively charged residues in binding sites .
- SAR studies : Compare analogues with saturated vs. unsaturated azetidine rings to assess conformational flexibility impacts on IC₅₀ values .
Methodological Considerations
Q. What are the best practices for handling hygroscopicity and stability during storage?
- Storage conditions : Use desiccated, airtight containers at –20°C to prevent HCl dissociation and hydrolysis of the azetidine ring .
- Lyophilization : For long-term stability, lyophilize the compound as a free base and reconstitute with HCl before use .
- In-process monitoring : Regular Karl Fischer titration ensures water content remains <0.5% .
Q. How can researchers address low solubility in aqueous buffers for in vitro assays?
- Co-solvents : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- pH adjustment : Temporarily increase solubility by adjusting to pH 3–4 (HCl-mediated protonation of the pyrimidine nitrogen) .
- Surfactants : Polysorbate 80 (0.01% w/v) improves dispersion in cell culture media .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activity be investigated?
- Assay variability : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and endpoint measurements (e.g., fluorescence vs. luminescence) .
- Metabolic stability : Assess compound degradation in assay media via LC-MS to rule out false negatives .
- Off-target effects : Use kinome-wide profiling or CRISPR screens to identify unintended interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
